molecular formula C9H6N2 B13113346 5-Ethynyl-6-methylnicotinonitrile

5-Ethynyl-6-methylnicotinonitrile

Cat. No.: B13113346
M. Wt: 142.16 g/mol
InChI Key: PHRCOZQNQJMKIC-UHFFFAOYSA-N
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Description

5-Ethynyl-6-methylnicotinonitrile is a substituted pyridine derivative featuring an ethynyl group at the 5-position and a methyl group at the 6-position of the pyridine ring. This compound belongs to the nicotinonitrile family, which is characterized by a nitrile group at the 3-position of the pyridine scaffold.

Properties

Molecular Formula

C9H6N2

Molecular Weight

142.16 g/mol

IUPAC Name

5-ethynyl-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C9H6N2/c1-3-9-4-8(5-10)6-11-7(9)2/h1,4,6H,2H3

InChI Key

PHRCOZQNQJMKIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C#N)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-6-methylnicotinonitrile can be achieved through several synthetic routes. One common method involves the reaction of 6-methylnicotinonitrile with an ethynylating agent under appropriate conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 5-Ethynyl-6-methylnicotinonitrile may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production process while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-6-methylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The ethynyl group can participate in substitution reactions, such as nucleophilic substitution, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Ethynyl-6-methylnicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-Ethynyl-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various biochemical reactions, potentially leading to the inhibition of key enzymes or the modulation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

  • 2-Amino-6-methylnicotinonitrile: Amino group at C2, methyl at C6.
  • 5-Acetyl-6-methyl-2-(propylamino)nicotinonitrile (): Acetyl at C5, methyl at C6, propylamino at C2.
  • Methyl 6-chloronicotinate (): Chloro at C6, ester at C3.
Compound Substituents Molecular Formula Key Functional Groups
5-Ethynyl-6-methylnicotinonitrile Ethynyl (C5), Methyl (C6) C9H7N3 Nitrile, ethynyl, methyl
2-Amino-6-methylnicotinonitrile Amino (C2), Methyl (C6) C7H7N3 Nitrile, amino, methyl
5-Acetyl-6-methyl-2-(propylamino)nicotinonitrile Acetyl (C5), Methyl (C6), Propylamino (C2) C12H16N4O Nitrile, acetyl, propylamino
Methyl 6-chloronicotinate Chloro (C6), Ester (C3) C7H6ClNO2 Ester, chloro

Reactivity Insights :

  • Ethynyl vs. Amino/Acetyl Groups: The ethynyl group in 5-Ethynyl-6-methylnicotinonitrile likely enhances reactivity in Sonogashira or click chemistry compared to amino or acetyl substituents, which are less reactive in cross-coupling contexts .
  • Nitrile vs. Ester: The nitrile group in nicotinonitriles is more electrophilic than esters, enabling nucleophilic additions or reductions (e.g., to amines or aldehydes).

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